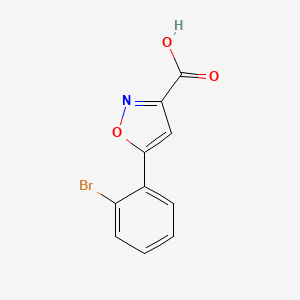

5-(2-Bromphenyl)isoxazol-3-carbonsäure

Übersicht

Beschreibung

5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Bromophenyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromophenyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Isoxazol, ein fünfgliedriger heterocyclischer Pharmakophor, wird in der Arzneimittelforschung häufig als wichtiger Baustein eingesetzt . Funktionalisierte Isoxazolgerüste zeigen verschiedene biologische Aktivitäten, wie z. B. Antikrebs-, Antioxidations-, Antibakterien- und antimikrobielle Aktivität sowie als potentielle HDAC-Inhibitoren .

Entwicklung von Antibiotika

Die Kernstruktur von Isoxazol wurde in vielen Medikamenten gefunden, wie z. B. Sulfamethoxazol, das als Antibiotikum wirkt .

Neurologische Forschung

Isoxazol-basierte Verbindungen wie Muscimol wirken als GABAA, und Ibotensäure wirkt als Neurotoxin . Diese Eigenschaften machen sie in der neurologischen Forschung wertvoll.

Forschung zur Entzündungshemmung

Verbindungen wie Parecoxib, die einen Isoxazol-Kern enthalten, wirken als COX2-Inhibitor . Dies macht sie nützlich für die Entwicklung von entzündungshemmenden Medikamenten.

Immunsuppressiva-Forschung

Leflunomid, eine Isoxazol-basierte Verbindung, wirkt als Immunsuppressivum . Dies deutet auf mögliche Anwendungen bei der Behandlung von Autoimmunerkrankungen hin.

Antituberkulosemittel

Isoxazolcarbonsäuremethylester-basierte Harnstoff- und Thioharnstoffderivate haben sich als vielversprechend für die Entwicklung von Antituberkulosemitteln erwiesen . Diese Verbindungen zeigten eine potente in-vitro-Aktivität nicht nur gegen arzneimittel-empfindliches Mycobacterium tuberculosis, sondern auch gegen arzneimittelresistente Stämme .

Synthese von Flüssigkristallphasen

Isoxazol-basierte Verbindungen wurden als Schlüsselintermediate bei der Synthese von Polymer- und Nicht-Polymer-geordneten Flüssigkristallphasen verwendet .

Entwicklung robuster Synthesemethoden

Es besteht großes Interesse an der Entwicklung robuster Synthesemethoden zur Generierung einer vielfältigen Sammlung heterocyclischer Moleküle, um das Arzneimittelforschungsprogramm zu beschleunigen . Isoxazol-basierte Verbindungen spielen in diesem Bereich eine entscheidende Rolle .

Wirkmechanismus

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence a drug’s efficacy and safety profile. For instance, the compound’s solubility can affect its absorption and distribution .

Biologische Aktivität

5-(2-Bromophenyl)isoxazole-3-carboxylic acid is an organic compound characterized by its unique isoxazole ring structure, which contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammation.

Chemical Structure and Properties

The molecular formula of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is C₁₀H₇BrN₂O₃, with a molecular weight of approximately 273.08 g/mol. The presence of the bromophenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid primarily arises from its ability to interact with specific enzymes and receptors. The isoxazole moiety can inhibit enzyme activity or modulate receptor signaling pathways, leading to various therapeutic effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as those related to inflammation and cancer cell proliferation.

- Receptor Modulation : By binding to specific receptors, it can alter cellular signaling pathways that are crucial for tumor growth and survival.

Biological Activity

Research has demonstrated that 5-(2-Bromophenyl)isoxazole-3-carboxylic acid exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. For example, IC50 values ranged from 0.7 µM to 35.2 µM against different cell lines, indicating selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing levels of pro-apoptotic proteins like p53 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Cytokine Inhibition : Studies indicated that 5-(2-Bromophenyl)isoxazole-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Study on Breast Cancer Cell Lines :

-

Inflammation Model :

- In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory conditions.

Data Summary

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 2.3 µM | Apoptosis induction via caspase activation |

| Anticancer | A549 | 4.7 µM | Cell cycle arrest at G0/G1 phase |

| Anti-inflammatory | In vivo model | N/A | Inhibition of pro-inflammatory cytokines |

Eigenschaften

IUPAC Name |

5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYQQXPSDJBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652792 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-60-6 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.